3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
Description
3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative characterized by a nitro group at the 3-position and a methyl group at the 4-position of the pyrazole ring, linked to a propanoic acid moiety via a methylene bridge. The nitro group confers electron-withdrawing properties, stabilizing the aromatic ring and enhancing acidity at the carboxylic acid group. Pyrazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .
Properties
IUPAC Name |
3-(4-methyl-3-nitropyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-5-4-9(3-2-6(11)12)8-7(5)10(13)14/h4H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUVZNHNIZKCJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the nitration of a precursor pyrazole compound. One common method involves the reaction of 4-methyl-1H-pyrazole with nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting nitro compound is then reacted with a suitable propanoic acid derivative to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Oxidation: The pyrazole ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or alkylating agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 3-(4-amino-1H-pyrazol-1-yl)propanoic acid.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Oxidation: Oxidized pyrazole derivatives with additional functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines. The following table summarizes the IC50 values obtained from various studies:
These results suggest that this compound may serve as a lead structure for developing new anticancer agents, with further studies required to explore its efficacy in vivo.
Anti-inflammatory Properties
Preliminary findings suggest that this compound may possess anti-inflammatory effects. The compound has been evaluated for its ability to modulate pro-inflammatory cytokines, indicating potential therapeutic uses in treating inflammatory diseases.
Case Study 1: Synthesis and Evaluation
A study by Aziz-ur-Rehman et al. synthesized derivatives of propanamide containing pyrazole moieties and evaluated their anticancer potential. The synthesized compounds displayed varying degrees of cytotoxicity against cancer cell lines, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .
In another study, the biological activity of various pyrazole derivatives was assessed, including this compound. The results indicated that these compounds exhibited significant antibacterial and antifungal activities alongside their anticancer properties .
Mechanism of Action
The mechanism of action of 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the pyrazole ring or modifications to the propanoic acid chain. Below is a systematic analysis of key derivatives and their properties:
Substituent Variations on the Pyrazole Ring
- Nitro vs.
- Nitro vs. Halogens (I, Br): Halogenated derivatives (e.g., ) exhibit divergent reactivity. Iodo and bromo groups enable functionalization via metal-catalyzed couplings, whereas the nitro group may limit such transformations.
Modifications to the Propanoic Acid Chain
- Esterification (): The methyl ester derivative lacks the acidic proton, making it more suitable for prodrug applications or as a synthetic intermediate.
- Amino Acid Derivatives (): Compounds like (2S)-2-amino-3-[pyrazolyl]propanoic acid () incorporate amino acid backbones, enabling mimicry of natural metabolites for enzyme targeting.
Biological Activity
3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, a compound within the pyrazole family, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Profile
- Molecular Formula : C₇H₉N₃O₄
- Molecular Weight : 199.16 g/mol
- CAS Number : 956396-51-3
1. Anti-inflammatory Properties
Research indicates that compounds with a pyrazole nucleus often exhibit significant anti-inflammatory effects. A study demonstrated that derivatives of pyrazole, including this compound, showed potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays revealed that certain derivatives could achieve up to 85% inhibition at concentrations comparable to established anti-inflammatory agents like dexamethasone .
2. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. In particular, compounds similar to this compound have been evaluated against various bacterial strains. Results indicated effectiveness against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating activity comparable to standard antibiotics .
3. Anticancer Activity
Emerging research highlights the anticancer potential of pyrazole derivatives. Studies have shown that certain modifications to the pyrazole structure can enhance cytotoxicity against cancer cell lines. For instance, derivatives have been tested for their ability to induce apoptosis in cancer cells, with promising results suggesting that they may serve as lead compounds for further development in cancer therapy .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as inhibitors of specific enzymes involved in inflammatory pathways.
- Modulation of Cytokine Production : These compounds can modulate the production of cytokines, thereby influencing immune responses.
Case Study 1: Anti-inflammatory Activity
In a study evaluating a series of pyrazole derivatives, compound 4a was found to exhibit significant anti-inflammatory activity in carrageenan-induced edema models in rats. The study reported a reduction in paw swelling comparable to indomethacin, a known anti-inflammatory drug .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds were subjected to agar diffusion methods, revealing zones of inhibition that indicated effective antibacterial activity .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
